Tri(methyl) Phosphite-d9

Description

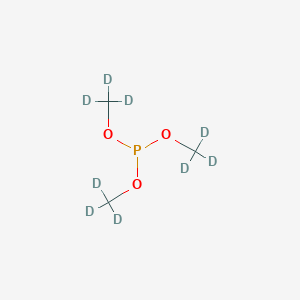

Structure

3D Structure

Properties

IUPAC Name |

tris(trideuteriomethyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTQBVOFDCPGCX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480289 | |

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96201-07-9 | |

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Tri Methyl Phosphite D9

De Novo Synthesis of Deuterated Phosphite (B83602) Esters

De novo synthesis offers a direct route to Tri(methyl) Phosphite-d9, typically achieving high levels of isotopic enrichment. This method involves the reaction of a deuterated precursor with a phosphorus halide.

PCl₃ + 3 CD₃OD → P(OCD₃)₃ + 3 HCl

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed. sciencemadness.org Organic amines, such as pyridine (B92270) or triethylamine, are often used for this purpose. sciencemadness.org An alternative approach utilizes sodium methoxide-d3 (NaOCD3), which reacts with phosphorus trichloride (B1173362) to produce this compound and sodium chloride. wikipedia.org

A variation of this method involves the use of other phosphorus halides, such as phosphorus tribromide (PBr3). However, the choice of halide can significantly influence the reaction outcome, with PCl3 generally being preferred for the synthesis of the phosphite ester. sciencemadness.org

Achieving high deuteration purity is a primary objective in the synthesis of this compound. The purity of the deuterated starting materials, particularly deuterated methanol, is paramount. sigmaaldrich.com High-quality, isotopically enriched starting materials are essential for obtaining a final product with the desired level of deuterium (B1214612) incorporation. sigmaaldrich.com

Reaction conditions such as temperature and the rate of addition of reactants are carefully controlled to minimize side reactions. The reaction is often carried out at low temperatures to manage its exothermic nature. google.com The choice of solvent can also play a role, with inert solvents being preferred to avoid any unwanted reactions.

Purification of the final product is another critical step. Distillation is commonly used to separate this compound from byproducts and any remaining starting materials. The significant difference in boiling points between the product and potential impurities, such as the hydrohalic acid salts of the amine base, facilitates this separation.

The hygroscopic nature of the starting materials and intermediates necessitates carrying out the reaction under anhydrous conditions. The purification process itself can also present challenges, as any exposure to atmospheric moisture can lead to hydrolysis of the product.

Furthermore, the potential for side reactions, such as the formation of phosphonates, needs to be minimized. Careful control over stoichiometry and reaction conditions is crucial to favor the formation of the desired phosphite ester. The presence of impurities can complicate purification and affect the final isotopic enrichment of the this compound. mdpi.com

Isotopic Exchange and Derivatization Strategies

An alternative to de novo synthesis is the introduction of deuterium into a pre-existing phosphite molecule through isotopic exchange or by preparing functionalized deuterated phosphites that can be converted to the target compound.

Hydrogen-deuterium exchange (H/D exchange) reactions offer a pathway for the deuteration of organic molecules. nih.gov While direct H/D exchange on trimethyl phosphite to form this compound is not a commonly reported method, related studies on other organophosphorus compounds provide insights into the possibilities. For instance, catalytic H/D exchange reactions have been developed for phosphines using deuterium gas (D2) as the deuterium source, often catalyzed by metal nanoparticles. nih.gov Such methods, however, typically target C-H bonds adjacent to the phosphorus atom or on aromatic substituents. nih.govacs.org

The application of H/D exchange for the synthesis of this compound would require a method that specifically targets the methyl protons of the methoxy (B1213986) groups. This remains a challenging endeavor due to the potential for reaction at the phosphorus center.

Another approach involves the synthesis of functionalized deuterated phosphites that can serve as precursors to this compound or other deuterated phosphite esters. This strategy allows for the introduction of deuterium at specific positions within the molecule.

For example, a functionalized alcohol containing deuterium could be reacted with a phosphorus halide to create a deuterated phosphite ester. While not a direct synthesis of this compound, this methodology is crucial for creating a diverse range of deuterated organophosphorus compounds. researchgate.netresearchgate.net The development of efficient catalytic methods for the synthesis of phosphite diesters from alcohols and a phosphonylation reagent opens up possibilities for incorporating deuterated alcohols. rsc.org

Iii. Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tri(methyl) Phosphite-d9

NMR spectroscopy provides unparalleled insight into the molecular structure and purity of this compound. A suite of NMR experiments targeting different nuclei (²H, ³¹P, ¹H) is utilized to obtain a complete characterization.

Deuterium (B1214612) (²H) NMR is a direct and powerful technique for the analysis of deuterated compounds. nih.gov For this compound, ²H NMR serves two primary functions: confirming the site of deuteration and quantifying the isotopic enrichment. The chemical environment of a deuteron (B1233211) is nearly identical to that of a proton, resulting in very similar chemical shifts in ²H NMR and ¹H NMR spectra. nih.gov The ²H NMR spectrum of this compound is expected to show a single resonance corresponding to the nine equivalent deuterium atoms of the three methoxy (B1213986) (-OCD₃) groups.

The isotopic purity is determined by integrating the deuterium signal against a known standard. For compounds with high levels of deuteration (>98 atom %), ²H NMR is particularly advantageous over ¹H NMR for determining enrichment, as the signal intensity of the target nucleus is strong and distinct. nih.gov

Table 1: Expected ²H NMR Parameters for this compound

| Parameter | Expected Value | Purpose |

| Chemical Shift (δ) | ~3.5 ppm | Confirms deuterium is in the methoxy group environment. |

| Signal Multiplicity | Singlet (broad) | Indicates all nine deuterons are chemically equivalent. |

| Integration | Proportional to concentration | Used to calculate isotopic enrichment against a standard. |

Given that phosphorus is central to the molecule, Phosphorus-31 (³¹P) NMR spectroscopy is essential for characterizing this compound. The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. researchgate.net The ³¹P NMR spectrum provides a direct probe of the electronic environment around the phosphorus atom.

The chemical shift for this compound is expected to be in the phosphite (B83602) ester region, very close to that of its non-deuterated analog, trimethyl phosphite (approx. +140 ppm). researchgate.net However, subtle differences in the chemical shift may arise due to deuterium isotope effects. rsc.org A key feature in the proton-decoupled ³¹P NMR spectrum of this compound is the coupling to the nine deuterium nuclei. Deuterium has a spin I=1, which will split the ³¹P signal into a complex multiplet. The coupling constant, J(P,D), is related to the corresponding proton coupling, J(P,H), by the ratio of their gyromagnetic ratios (γD/γH ≈ 0.153). This results in a much smaller coupling constant compared to the protonated analog.

Table 2: Expected ³¹P NMR Data for this compound

| Parameter | Expected Value | Significance |

| Chemical Shift (δ) | ~+140 ppm | Confirms the P(III) phosphite ester chemical environment. |

| J(P,D) Coupling Constant | ~1.6 Hz | Provides evidence of through-bond interaction between phosphorus and the deuterium on the methyl groups. |

| Signal Multiplicity | Multiplet | Arises from coupling to nine equivalent spin-1 deuterium nuclei. |

While the compound is perdeuterated, the synthesis may result in trace amounts of non-deuterated or partially deuterated species (e.g., (CD₃O)₂P(OCH₂D) or (CD₃O)₂P(OCH₃)). Proton (¹H) NMR spectroscopy is the primary method for detecting and quantifying these residual proton-containing impurities. reddit.comresearchgate.net

In the ¹H NMR spectrum of a this compound sample, any residual methoxy protons would appear as a doublet. acs.org The splitting into a doublet is caused by the three-bond coupling to the spin-1/2 ³¹P nucleus (³J(P,H)). The integration of this doublet signal, relative to a certified internal standard, allows for the precise calculation of the percentage of residual protons, thereby providing a measure of the isotopic purity from a different perspective than ²H NMR.

Table 3: ¹H NMR Analysis for Residual Protons in this compound

| Parameter | Expected Value | Purpose |

| Chemical Shift (δ) | ~3.5 ppm | Identifies residual protons in the methoxy group position. |

| Signal Multiplicity | Doublet | Confirms the presence of a P-O-C-H bond through ³J(P,H) coupling. |

| ³J(P,H) Coupling Constant | ~10.5 Hz | Characteristic value for coupling between phosphorus and methoxy protons in trimethyl phosphite. researchgate.net |

| Integration | Relative to standard | Quantifies the amount of proton-containing impurity. |

Zero-field Nuclear Magnetic Resonance (ZF-NMR), or J-spectroscopy, is an advanced technique that measures the scalar spin-spin couplings (J-couplings) between nuclei in the absence of a large external magnetic field. researchgate.net This method provides highly precise measurements of J-couplings, revealing detailed information about the electronic structure and conformation of molecules. nih.gov

Studies on the non-deuterated analog, trimethyl phosphite, have shown it to be an ideal candidate for ZF-NMR. nih.govacs.org It behaves as an XA₉ spin system, where X = ³¹P and A = ¹H. Its ZF-NMR spectrum exhibits distinct lines at frequencies corresponding to multiples of the ³J(P,H) coupling constant. acs.org

For this compound, the spin system is XA₉ with X = ³¹P and A = ²H. The ZF-NMR spectrum would be dominated by the ³J(P,D) coupling. This allows for an extremely precise measurement of the phosphorus-deuterium coupling constant, free from the line broadening effects of high-field spectrometers. This technique can distinguish between molecules with very similar structures based on small differences in their J-coupling values. nih.govuba.ar

Table 4: Comparison of J-Coupling Constants for Trimethyl Phosphite Isotopologues via ZF-NMR

| Compound | Spin System | J-Coupling Measured | Typical Value (Hz) |

| Trimethyl Phosphite | ³¹P-¹H (XA₉) | ³J(P,H) | 10.5 researchgate.net |

| This compound | ³¹P-²H (XA₉) | ³J(P,D) | ~1.6 (calculated) |

Variable-Temperature (VT) NMR is a technique used to study dynamic molecular processes, such as the rotation around bonds and the interconversion between different conformers. For this compound, the key dynamic processes involve rotation around the P-O and O-C bonds.

Computational and matrix isolation infrared spectroscopy studies on trimethyl phosphite have identified several stable conformers. However, these studies also calculated that the energy barriers for interconversion between these conformers are very low (e.g., 0.2 to 0.6 kcal/mol). In solution NMR, such low barriers mean that the conformational exchange would be extremely rapid on the NMR timescale, even at the lowest temperatures achievable in standard NMR probes (typically around -100 °C).

Therefore, a VT-NMR study of this compound in solution is expected to show only a single set of time-averaged signals for the deuterium, phosphorus, and any residual protons across the entire temperature range. The coalescence and decoalescence phenomena, which allow for the measurement of energy barriers, would not be observed. Nevertheless, minor, gradual changes in chemical shifts or line widths might be observed as a function of temperature, reflecting changes in the average conformation or solvent properties.

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing direct confirmation of the molecular weight and a detailed assessment of the isotopic distribution. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate mass measurements, which confirms the elemental composition.

Table 5: Theoretical m/z Values for Molecular Ions of Tri(methyl) Phosphite Isotopologues

| Isotopologue | Formula | Monoisotopic Mass (Da) |

| d₉ (fully deuterated) | C₃D₉O₃P | 133.0765 |

| d₈ | C₃HD₈O₃P | 132.0702 |

| d₇ | C₃H₂D₇O₃P | 131.0639 |

| d₁ | C₃H₈DO₃P | 125.0352 |

| d₀ (non-deuterated) | C₃H₉O₃P | 124.0289 |

Vibrational Spectroscopy

Matrix isolation infrared (IR) spectroscopy is a powerful technique for studying the conformational landscape of molecules. ruhr-uni-bochum.de In this method, molecules are trapped in a solidified inert gas matrix (such as nitrogen or argon) at cryogenic temperatures, which minimizes intermolecular interactions and sharpens vibrational bands, allowing for the identification of different conformers. ruhr-uni-bochum.de

Studies on the non-deuterated Tri(methyl) Phosphite have successfully employed this technique, supported by ab initio computations, to identify and characterize its stable conformers. nih.govacs.org These studies revealed the existence of at least four distinct minima on the potential energy surface, corresponding to different arrangements of the methoxy groups relative to the phosphorus lone pair. nih.govacs.orgresearchgate.net The relative populations of these conformers can be influenced by the temperature of the sample source before deposition, providing further evidence for their assignment. nih.gov

For this compound, a similar conformational profile is expected. However, the vibrational frequencies will be shifted due to the heavier mass of deuterium. The most significant changes are anticipated for modes involving the C-D bonds, such as C-D stretching, bending, and rocking vibrations, which will appear at lower wavenumbers compared to the corresponding C-H modes in the non-deuterated species. These isotopic shifts can aid in the definitive assignment of vibrational modes. The fundamental conformational preferences, dictated by steric and hyperconjugative interactions, are not expected to change significantly upon deuteration. researchgate.net

Table 4: Calculated Conformers of Tri(methyl) Phosphite and Their Relative Energies (Data adapted from studies on non-deuterated Tri(methyl) Phosphite) nih.govacs.org

| Conformer Structure | Point Group Symmetry | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| TG±G± | C₁ | 0.00 | Global Minimum |

| TG+G- | Cₛ | 0.04 | Second most stable |

| G±TT | C₁ | 0.40 | Higher energy conformer |

| G±G±G± | C₃ | 0.80 | Highest energy conformer |

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it well-suited for studying the phosphite backbone and the methyl group deformations in this compound.

While specific Raman studies on this compound are not prevalent, the effects of deuteration on Raman spectra are well-understood from studies on other deuterated compounds, including organophosphorus species. researchgate.net The most prominent effect of deuteration is the appearance of strong C-D stretching bands in the 2100-2250 cm⁻¹ region, a range that is typically free from other fundamental vibrations. nih.gov This clear spectral window allows for unambiguous monitoring of the deuterated methyl groups.

Furthermore, other vibrational modes involving hydrogen motion, such as P-O-C bending and CH₃ rocking modes, will shift to lower frequencies upon substitution with deuterium. researchgate.net These isotopic shifts can be predicted and used to validate vibrational assignments made with the aid of computational chemistry. Polarized Raman measurements on oriented samples or in solution can also provide information about the symmetry of the vibrational modes, aiding in structural and conformational analysis. researchgate.net

Table 5: Characteristic Raman Bands and Expected Shifts upon Deuteration

| Vibrational Mode | Typical Wavenumber Range (C-H) (cm⁻¹) | Expected Wavenumber Range (C-D) (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H / C-D Stretch | 2800 - 3000 | 2100 - 2250 | Strong |

| CH₃ / CD₃ Deformation | 1350 - 1470 | 950 - 1100 | Medium |

| P-O-C Stretch | 1000 - 1070 | 980 - 1050 (Slight Shift) | Strong |

| P(O-C)₃ Symmetric Stretch | 700 - 800 | 680 - 780 (Slight Shift) | Strong, Polarized |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the study of chemical species that have one or more unpaired electrons. wikipedia.orglibretexts.org Such species are referred to as paramagnetic and include free radicals, transition metal complexes, and triplet states. ethz.ch

In its ground state, this compound is a diamagnetic molecule. All its electrons are paired, and therefore, it does not possess a permanent electron magnetic moment. As a result, this compound is EPR-silent and cannot be directly studied by this technique. ethz.ch

However, EPR spectroscopy could be employed to study radical species derived from this compound. For example, if the molecule is subjected to ionizing radiation (e.g., X-rays or gamma rays) or chemical oxidation/reduction, it could form a radical cation or anion. These paramagnetic species would be EPR-active. The resulting EPR spectrum would exhibit hyperfine coupling, which is the interaction between the unpaired electron's magnetic moment and the magnetic moments of nearby nuclei. youtube.com In the case of a this compound radical, hyperfine coupling would be observed with the phosphorus-31 nucleus (³¹P, I=1/2, 100% natural abundance) and the deuterium nuclei (²H, I=1). The magnitude of the hyperfine coupling constants would provide detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density across the molecule. youtube.com

EPR Studies of Metal Complexes Incorporating this compound Ligands

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the electronic structure of paramagnetic metal complexes. nih.govnih.govnih.gov The use of isotopically labeled ligands, such as this compound, can significantly enhance the resolution of EPR spectra, providing deeper insights into the metal-ligand interactions and the distribution of the unpaired electron's spin density. researchgate.net

Detailed research into a series of d9-metal complexes, specifically with cobalt(0), rhodium(0), and iridium(0), has utilized partially deuterated phosphine (B1218219) ligands to improve the resolution of their EPR spectra. researchgate.net This approach is analogous to the use of this compound, as the substitution of protons with deuterium nuclei simplifies the hyperfine structure of the spectra. In these studies, the electronic and geometric structures of the complexes were investigated using continuous wave (CW) and advanced pulse EPR techniques like ENDOR (Electron Nuclear Double Resonance) and ESEEM (Electron Spin Echo Envelope Modulation). researchgate.net

The EPR spectroscopic investigations revealed significant anisotropy in the g-tensors for the cobalt(0) and iridium(0) complexes, while the rhodium(0) complex exhibited a smaller g-anisotropy. researchgate.net For the rhodium(0) and iridium(0) complexes, both cis and trans isomers were detected, and a dynamic equilibrium between them was established. researchgate.net The analysis of the hyperfine interactions of the unpaired electron with the metal nuclei and the phosphorus nuclei of the phosphine ligands allowed for the estimation of spin densities on these centers, which were found to be small. researchgate.net This suggests that the unpaired electron is primarily located at the metal center. researchgate.net

The g-tensor values obtained from the EPR spectra provide valuable information about the geometry of the metal complexes. For instance, the observed axially symmetric g-matrices with g > g for the cobalt(0) and rhodium(0) complexes are indicative of either a distorted square planar structure or a compressed tetrahedral geometry. researchgate.net(g)perpendicular(g)parallel

The detailed g-tensor values for the studied d9-metal complexes with partially deuterated phosphine ligands are presented in the table below.

| Metal Complex | Isomer | g | g |

| [Co(troppph)2] | - | 2.320 | 2.080 |

| [Rh(troppph)2] | cis | 2.030 | 2.0135 |

| trans | 2.050 | 2.030 | |

| [Ir(troppph)2] | cis | 2.030 | 2.060 |

| trans | 1.980 | 2.150 |

Iv. Mechanistic Investigations and Reaction Kinetics

Kinetic Isotope Effect (KIE) Studies with Tri(methyl) Phosphite-d9

The use of this compound in kinetic studies allows for the precise measurement of deuterium (B1214612) isotope effects, offering profound insights into the nature of reaction transition states and rate-determining steps.

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step. libretexts.orgpharmacy180.com

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pharmacy180.comprinceton.edu For deuterium substitution, this effect is expressed as the ratio of the rate constants (kH/kD). Because the C-D bond has a lower zero-point vibrational energy than the C-H bond, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound. princeton.edu Typical values for primary deuterium KIEs range from 2 to 8. pharmacy180.com A value significantly greater than 1.5 is generally considered evidence of a primary KIE, indicating that the C-H bond is breaking during the slowest step of the reaction. pharmacy180.com

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is on an atom that is not directly involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.orgpharmacy180.com SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. They are further classified by their position relative to the reaction center (α, β, etc.). libretexts.org An inverse KIE (kH/kD < 1) can occur, for instance, when a carbon atom's hybridization changes from sp² to sp³, resulting in a more sterically crowded transition state. wikipedia.orgrsc.org

| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Primary (PKIE) | Isotopic substitution at a bond that is broken or formed in the rate-determining step. | 2 - 8 | Indicates direct involvement and cleavage of the C-H/C-D bond in the slowest step. |

| Secondary (SKIE) | Isotopic substitution at a position remote from the bond-breaking/forming events. | 0.7 - 1.5 | Provides information about changes in hybridization or steric environment at the transition state. |

For example, if a reaction involving this compound shows no significant KIE (kH/kD ≈ 1), it suggests that the C-D bonds of the methyl groups are not being broken or significantly altered in the transition state of the rate-determining step. Conversely, a significant primary KIE would point to a mechanism where C-H bond cleavage is central to the slowest step. princeton.edu Secondary KIEs provide more subtle information about the transition state structure. A normal secondary KIE (kH/kD > 1) often indicates a change in hybridization from sp³ to sp² at a nearby carbon, while an inverse effect (kH/kD < 1) can suggest the opposite, a change from sp² to sp³. wikipedia.org These observations help chemists construct a more accurate picture of the high-energy transition state.

While KIEs are primarily used to study reaction rates, the presence of deuterium can sometimes influence the reaction pathway or its stereochemical outcome. This phenomenon, known as a metabolic shunting, can occur if a molecule has multiple reactive sites, one of which is deuterated. nih.gov The higher activation energy required to cleave the C-D bond can slow down a reaction at that site, allowing a competing reaction pathway at a non-deuterated site to become more favorable.

In the context of stereoselectivity, deuteration can be used to probe mechanisms where the geometry of the transition state is crucial. For instance, in stereospecific reactions like the Corey-Winter olefin synthesis, which proceeds via a syn-elimination, using a deuterated reagent could help confirm the concerted nature of the elimination step. wikipedia.orgnrochemistry.com Any deviation from the expected stereochemistry when using this compound could suggest alternative, non-concerted pathways or competing side reactions.

Reaction Mechanisms of Tri(methyl) Phosphite (B83602) and its Deuterated Analog

This compound is an invaluable probe for studying the mechanisms of several key organic reactions where its non-deuterated counterpart is a crucial reagent.

The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate (B1237965). wikipedia.orgjk-sci.comorganic-chemistry.org The reaction proceeds through a two-step mechanism:

SN2 Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com

Dealkylation: The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction, yielding the final phosphonate product and a new alkyl halide. wikipedia.orgorganic-chemistry.org

When using this compound, the dealkylation step involves the cleavage of a C-O bond, not a C-D bond. Therefore, one would not expect a primary KIE. However, a small secondary KIE could be observed during the second SN2 step. As the halide attacks the deuterated methyl carbon (CD₃), the hybridization of this carbon changes from sp³ in the phosphonium salt to an sp²-like geometry in the transition state, before becoming sp³ in the methyl halide product. This change in hybridization and the associated changes in vibrational frequencies of the C-D bonds would be expected to produce a small, normal secondary KIE (kH/kD > 1). Measuring this effect would provide further evidence for the proposed SN2 nature of the dealkylation step.

| Reaction Step | Expected KIE with this compound | Rationale |

|---|---|---|

| Initial SN2 attack on alkyl halide | None | C-D bonds are not involved in this step. |

| SN2 dealkylation by halide | Small, normal secondary KIE (kH/kD > 1) | Change in hybridization at the α-carbon (CD₃) in the transition state. |

The Corey-Winter olefin synthesis is a stereospecific method for converting 1,2-diols into olefins. wikipedia.orgjk-sci.com The process involves converting the diol into a cyclic thiocarbonate, which is then treated with trimethyl phosphite to induce a syn-elimination, yielding the alkene. alfa-chemistry.comorganic-chemistry.org The reaction is stereospecific: a cis-diol gives a cis-alkene, while a trans-diol affords a trans-alkene. wikipedia.orgjk-sci.com

The precise mechanism of the phosphite-mediated step has been debated, with two primary pathways proposed: wikipedia.orgjk-sci.com

Carbene Intermediate Pathway: The trimethyl phosphite attacks the sulfur atom, leading to the formation of a carbene intermediate, which then collapses to form the alkene and carbon dioxide. wikipedia.orgorganic-chemistry.org

Ylide/Carbanion Pathway: An alternative mechanism avoids a free carbene. Instead, it may involve the attack of a second phosphite molecule or the formation of a phosphorus-stabilized carbanion that undergoes elimination. wikipedia.orgnrochemistry.com

Using this compound in this reaction would be a powerful method to probe the mechanism. Since no C-D bonds are broken in the proposed mechanisms, only secondary KIEs would be expected. The magnitude and nature of the SKIE could provide clues about the structure of the transition state. For instance, a significant change in the steric environment around the phosphorus atom in the transition state of the rate-determining step would be reflected in the KIE. If the initial attack of the phosphite on the sulfur is the slow step, a small KIE might be observed due to changes in the vibrational modes of the CD₃ groups as the phosphorus atom's coordination changes. Comparing the KIE for different diol substrates could help to further refine the mechanistic picture of this important olefination reaction.

Desulfurization Reactions and Phosphite Reactivity

Tri(methyl) phosphite is a key reagent in non-metal desulfurative methodologies, leveraging the strength of the phosphorus-sulfur double bond (P=S) formed in the process. nih.gov Historically, these reactions were thought to require stoichiometric amounts of the phosphite reagent. nih.govrsc.org However, recent advancements have led to the development of a desulfurative process that is catalytic in phosphite. nih.govrsc.org

This catalytic cycle merges two thermal radical processes: the desulfurization of alkyl thiols and the reduction of the resulting P(V)=S species back to the active P(III) phosphite. nih.govrsc.org The mechanism involves the reaction of a thiyl radical with the phosphite to generate a phosphoranyl radical intermediate. nih.gov This intermediate undergoes β-scission to produce a carbon-centered radical and a thiophosphate. nih.gov The thiophosphate is then reduced by a silyl (B83357) radical, regenerating the catalytically active phosphite. nih.gov Trimethyl phosphite has been shown to be effective in balancing the steric and electronic effects required for this catalytic cycle, achieving high conversion rates. nih.gov

Key Mechanistic Steps in Catalytic Desulfurization:

Initiation: A radical initiator generates a silyl radical from a silane (B1218182), such as tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov

Propagation:

The silyl radical abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•). nih.gov

The thiyl radical adds to trimethyl phosphite (P(OCH₃)₃) to form a phosphoranyl radical intermediate. nih.gov

This intermediate undergoes β-scission, yielding a carbon-centered radical (R•) and trimethyl thiophosphate ((CH₃O)₃P=S). nih.gov

The carbon-centered radical abstracts a hydrogen atom from the silane to give the desulfurized product (R-H) and regenerate the silyl radical. nih.gov

Catalyst Regeneration:

The trimethyl thiophosphate reacts with a silyl radical to form another phosphoranyl radical intermediate. nih.gov

Subsequent α-scission regenerates the trimethyl phosphite catalyst. nih.gov

Amidation of Carboxylic Acids Promoted by Phosphites

Phosphite esters are utilized in the synthesis of phosphoramidates, which involves the formation of a phosphorus-nitrogen bond. nih.govresearchgate.net While direct, one-pot amidation of carboxylic acids using phosphites as promoters is a complex transformation, the underlying reactivity of phosphites with amines is a key aspect. Reactions of trialkyl phosphites with primary amines in the presence of an oxidant like iodine or carbon tetrachloride can effectively form phosphoramidates. nih.gov

For example, the reaction of symmetrical trialkyl phosphites with various aromatic and aliphatic amines in the presence of iodine can produce phosphoramidates in yields up to 95%. nih.gov The mechanism of such reactions often involves the initial activation of the phosphite. In iodine-mediated reactions, a reactive phosphonium intermediate is likely formed, which is then susceptible to nucleophilic attack by the amine. The use of deuterated phosphites like this compound can be instrumental in kinetic studies to probe the mechanism of P-N bond formation and the role of proton transfer steps.

Hydrolysis Mechanisms and Solvent Effects

The hydrolysis of phosphite esters like trimethyl phosphite is a fundamental reaction that can be influenced by reaction conditions and solvent properties. winona.edunoaa.gov Computational studies modeling gas-phase reactions suggest that under neutral conditions, the initial protonation step of hydrolysis is unfavorable. winona.edu The stability of phosphite esters is comparatively higher at neutral and higher pH values, while they are more susceptible to hydrolysis under acidic conditions. nih.gov Acid-catalyzed hydrolysis involves the protonation of a lone pair of electrons on a phosphite oxygen atom, making the phosphorus center more electrophilic and susceptible to nucleophilic attack by water. winona.edu

Solvent effects play a crucial role in the kinetics and mechanism of phospho group transfer reactions. frontiersin.org The rate of hydrolysis can be significantly affected by the polarity and hydrogen-bonding capacity of the solvent. For instance, the hydrolysis of phosphate (B84403) monoester dianions is dramatically accelerated (by a factor of >10⁶) in acetonitrile (B52724) containing a small amount of water compared to pure water, an effect that is entropic in origin. frontiersin.org Conversely, for other phosphate esters, hydrolysis rates can be slower in mixed aqueous-aprotic solvents like 80% DMSO compared to pure aqueous solutions. frontiersin.org The use of deuterated solvents, such as D₂O, can reveal kinetic isotope effects, providing evidence for rate-limiting proton transfers in the hydrolysis mechanism. mdpi.com For example, solvent deuterium isotope effects of approximately 2.0 for the hydrolysis of both dimethyl- and diethylphosphorylated acetylcholinesterase suggest that proton transfer is rate-limiting in both cases. mdpi.com

Reactions with Unsaturated Substrates

Tri(methyl) phosphite readily reacts with various unsaturated substrates through electrophilic addition mechanisms. acs.orglibretexts.org A notable example is the reaction with nitroalkenes, such as β-nitrostyrene. acs.org The mechanism is believed to involve the nucleophilic attack of the phosphite on the β-carbon of the nitroalkene. acs.org The specific products formed can be controlled by the choice of solvent. For instance, reacting β-nitrostyrene with trimethyl phosphite in a mixture of dimethyl ether (DME) and deuterated water (D₂O) leads to the incorporation of deuterium into the product, providing direct mechanistic insight. acs.org

Phosphites also add to the unsaturated carbon-oxygen double bond of aldehydes and ketones in the Pudovik reaction to form α-hydroxyphosphonates. mdpi.com This reaction is often catalyzed by acids or bases. Acid catalysis proceeds by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the phosphite. mdpi.com

Gas-Phase Reactions and Atmospheric Chemistry of Phosphite Esters

Organophosphorus compounds, including phosphite esters, can be released into the atmosphere, where they undergo chemical transformations. oup.com The transformation of organophosphite antioxidants is recognized as a source of organophosphate esters in the environment. oup.com

Kinetics of Reactions with Oxidants (e.g., OH Radical, NO₂, O₃)

In the gas phase, the primary degradation pathway for trimethyl phosphite is its reaction with photochemically produced hydroxyl (OH) radicals. nih.govacs.org The kinetics of these reactions have been measured, providing crucial data for atmospheric modeling. acs.orgacs.org The reaction with OH radicals is rapid, leading to a short estimated tropospheric lifetime for trimethyl phosphite. nih.govacs.org

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Tropospheric Lifetime |

|---|---|---|

| OH Radical | (7.1 ± 0.9) x 10⁻¹⁰ | ~23 minutes (0.016 days) |

| NO₂ | (3.8 ± 0.4) x 10⁻¹⁸ | - |

| O₃ | - | - |

Data sourced from references nih.govacs.org. The lifetime is calculated based on a typical 24-hour average OH radical concentration.

Mechanistic Pathways of Atmospheric Oxidation

The atmospheric oxidation of trimethyl phosphite is initiated by its reaction with oxidants like the OH radical, leading to the formation of various products. acs.orgacs.org The reaction of phosphites with oxygen-atom donors results in the oxidation of the P(III) center to a P(V) phosphate ester. wikipedia.orgorganic-chemistry.org

OH Radical-Initiated Oxidation: The reaction of trimethyl phosphite with OH radicals is expected to proceed via two main pathways:

OH addition to the P atom: The OH radical can add to the phosphorus atom, forming a phosphoranyl radical intermediate. This intermediate would then react further, likely with O₂, to yield trimethyl phosphate ((CH₃O)₃P=O).

H-atom abstraction: The OH radical can abstract a hydrogen atom from one of the methyl groups. This pathway leads to the formation of a carbon-centered radical, which will subsequently react with O₂ and other atmospheric species.

Studies using Fourier-transform infrared (FT-IR) spectroscopy and atmospheric pressure ionization mass spectrometry (API-MS) have been conducted to identify the products of these gas-phase reactions. acs.org The ultimate fate of organophosphorus compounds in the atmosphere involves their conversion to more stable, oxidized forms such as phosphates, which may then be incorporated into aerosol particles. whiterose.ac.ukresearchgate.net

V. Theoretical and Computational Chemistry of Tri Methyl Phosphite D9

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of Tri(methyl) phosphite-d9. These methods model the molecule at the subatomic level to predict its properties and reaction dynamics.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving organophosphorus compounds. nih.govrsc.org By calculating the energies of reactants, transition states, intermediates, and products, DFT can map out the most plausible reaction pathways. For instance, DFT studies at the B3LYP/6-311(d,p) level have been used to scrutinize the regioselectivity of reactions involving phosphonates, successfully predicting the favored reaction sites in agreement with experimental results.

Kinetic studies on the reaction of trimethyl phosphite (B83602) with cyclic α-diketones suggest a mechanism involving a nucleophilic attack by the phosphorus atom on a carbonyl carbon. rsc.org This type of mechanistic question is well-suited for DFT analysis, which can model the transition state of the attack and calculate the activation energy. Similarly, the autoxidation of trimethyl phosphite has been studied, revealing a radical chain mechanism. rsc.org DFT methods can be employed to explore the potential energy surfaces of such radical reactions, identifying the key intermediates and transition states that govern the reaction rate and product formation.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating molecular properties. These computations are crucial for obtaining reliable data on energetics and transition states. Studies on trimethyl phosphite have utilized ab initio computations, often in conjunction with experimental techniques like matrix isolation infrared spectroscopy, to validate findings. researchgate.netnih.gov

For example, calculations performed at the B3LYP/6-31++G** level, a hybrid DFT method that incorporates principles from ab initio theory, have been instrumental in identifying the stable conformers of trimethyl phosphite and the transition states connecting them. researchgate.netnih.gov These methods allow for the precise calculation of energy differences between various molecular geometries and the energy barriers for their interconversion. Such calculations have been used to determine the activation energies for the decomposition of phosphite ozonide complexes, providing insight into their relative stabilities. mcmaster.ca

Computational methods are also employed to study the non-covalent interactions between molecules, such as the formation of complexes and adducts. The interaction between trimethyl phosphite (TMPhite) and hydrogen chloride (HCl) has been investigated using DFT at the B3LYP level with 6-31++G** and aug-cc-pVDZ basis sets. acs.org When co-deposited in a nitrogen matrix, these two molecules form a hydrogen-bonded adduct. researchgate.netacs.org Computational modeling of this adduct revealed its structure and stabilization energy. acs.org The calculations showed that the interaction is a hydrogen bond, as evidenced by shifts in the vibrational frequencies of the TMPhite and HCl submolecules. acs.org In the gas phase, however, the interaction leads to a nucleophilic substitution reaction, highlighting how computational studies can differentiate between reaction outcomes under different conditions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the P-O-C linkages in this compound allows it to exist in several different three-dimensional arrangements, or conformations. Conformational analysis maps the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Computational studies have identified four stable minima on the potential energy surface of trimethyl phosphite. researchgate.netnih.gov These conformers are distinguished by the orientation of the methyl groups (trans or gauche) relative to the phosphorus lone pair. The ground state, or most stable conformer, is found to have C₁(TG(±)G(±)) symmetry. researchgate.netnih.gov The other conformers exist at slightly higher energies. The energy ordering has been determined through ab initio computations. researchgate.netnih.gov The absence of a phosphoryl group in trimethyl phosphite, compared to trimethyl phosphate (B84403), significantly reduces the stability of the C₃(G(±)G(±)G(±)) conformer, causing it to be the highest in energy. researchgate.net

| Conformer Symmetry | Description | Relative Energy (kcal/mol) |

|---|---|---|

| C₁(TG(±)G(±)) | One methyl group is trans, two are gauche. | 0.00 |

| Cₛ(TG(+)G(-)) | One methyl group is trans, two are gauche in opposite orientations. | 1.22 |

| C₁(TTG(±)) / C₁(G(±)TT) | Two methyl groups are trans, one is gauche. | 1.38 |

| C₃(G(±)G(±)G(±)) | All three methyl groups are gauche. | 2.46 |

Table 1: Calculated stable conformers of trimethyl phosphite and their relative energies, based on B3LYP/6-31++G* computations. The notation T and G refer to trans and gauche orientations of the methyl groups with respect to the phosphorus lone pair. researchgate.net*

The different conformers of trimethyl phosphite are separated by energy barriers on the potential energy surface, which correspond to the energy required to rotate around the P-O bonds. The heights of these barriers determine the rate of interconversion between conformers. Computational methods are used to locate the transition state structures that lie at the top of these barriers.

Calculations have been performed to find the transition states connecting the higher-energy conformers to the global minimum C₁(TG(±)G(±)) structure. researchgate.netnih.gov The barriers for these interconversions are relatively low, indicating that the molecule is conformationally flexible at room temperature. researchgate.netnih.gov Such low barriers can lead to interconversion during experimental deposition even at low temperatures. researchgate.net

| Conformational Interconversion | Calculated Rotational Barrier (kcal/mol) |

|---|---|

| Cₛ(TG(+)G(-)) → C₁(TG(±)G(±)) | 0.2 |

| C₁(G(±)TT) → C₁(TG(±)G(±)) | 0.6 |

Table 2: Calculated rotational energy barriers for the interconversion of higher-energy conformers of trimethyl phosphite to the ground state conformer. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative description of the electronic interactions within a molecule, particularly the stabilizing effects of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.deyoutube.com

The phosphorus atom's lone pair (a donor NBO) into the antibonding orbitals of the adjacent oxygen-carbon bonds (acceptor NBOs).

The lone pairs of the oxygen atoms (donor NBOs) into the antibonding orbitals of the adjacent phosphorus-oxygen bonds (acceptor NBOs).

These donor-acceptor interactions, often referred to as stereoelectronic or anomeric effects, contribute significantly to the stability of certain conformers. researchgate.net The strength of these interactions is quantified by the second-order perturbation theory analysis within the NBO framework, which estimates the stabilization energy (E(2)). uni-muenchen.deacs.org While bond distances and angles are heavily influenced by these anomeric effects, the relative stability of different conformers is a result of a complex interplay of these and other factors. researchgate.netresearchgate.net

| Donor NBO | Acceptor NBO | Interaction Type | Estimated Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP (P) | σ(O-CD3) | Hyperconjugation | High |

| LP (O) | σ(P-O) | Hyperconjugation | Moderate |

| σ(P-O) | σ*(O-CD3) | Hyperconjugation | Low |

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, aiding in the interpretation of experimental spectra.

Computational NMR Chemical Shift Predictions for Deuterated Compounds

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become an indispensable tool for molecular structure elucidation. nih.gov For deuterated compounds such as this compound, these predictions focus on the ²H (deuterium) and ³¹P nuclei. The most common method employed is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). nih.govnih.gov

The accuracy of the predicted chemical shifts is highly dependent on the chosen computational level, including the DFT functional and the basis set. nih.gov For organophosphorus compounds, specialized functionals like Keal and Tozer's KT2 and KT3 have shown high reliability for ³¹P NMR predictions. nih.gov The choice of basis set is also critical, with Jensen's pcS-n series or Pople's 6-311G(d,p) or larger sets providing dependable results. nih.gov Relativistic corrections can also be important for phosphorus, improving the agreement with experimental data by 20-30 ppm. nih.gov

| Nucleus | Computational Level | Predicted Chemical Shift (ppm, relative to standard) |

|---|---|---|

| ³¹P | GIAO-B3LYP/6-311G(d,p) | ~140 ppm |

| ³¹P | GIAO-KT2/pcS-2 | ~138 ppm |

| ²H | GIAO-B3LYP/6-311G(d,p) | ~3.5 ppm (relative to CDCl3) |

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are vital for the assignment of complex Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP, with a reasonably large basis set like 6-31++G**. researchgate.net For Tri(methyl) Phosphite, computational studies have identified four stable conformers, each with a unique calculated vibrational spectrum. researchgate.net

For this compound, the calculated frequencies would be very similar to its non-deuterated counterpart for vibrations involving the P-O skeleton. However, vibrations involving the methyl groups will be significantly different. Specifically, the C-D stretching, bending, and rocking modes will appear at lower frequencies compared to the C-H modes due to the heavier mass of deuterium (B1214612). This isotopic shift is a key feature that can be precisely predicted by computational models, allowing for unambiguous assignment of the experimental IR and Raman bands. The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of experimental vibrations. researchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) for Tri(methyl) Phosphite | Predicted Wavenumber (cm-1) for this compound | Assignment |

|---|---|---|---|

| ν(C-H) | ~2950 - 3000 | - | C-H Stretch |

| ν(C-D) | - | ~2100 - 2250 | C-D Stretch |

| δ(CH3) | ~1450 | - | C-H Bend |

| δ(CD3) | - | ~1050 | C-D Bend |

| ν(P-O-C) | ~1020 | ~1020 | P-O-C Asymmetric Stretch |

| ν(P-O) | ~730 | ~730 | P-O Symmetric Stretch |

Computational Modeling in Atmospheric Chemistry

Computational modeling is essential for understanding the atmospheric fate of organophosphorus compounds, including their transport, transformation, and persistence.

Theoretical Prediction of Tropospheric Oxidation Mechanisms

The primary removal pathway for many organic compounds in the troposphere is oxidation initiated by the hydroxyl radical (•OH). ed.ac.ukharvard.edu Computational quantum chemistry models are used to predict the kinetics and mechanisms of these reactions. acs.org For this compound, the dominant initial reaction is predicted to be the abstraction of a deuterium atom from one of the methoxy (B1213986) groups by an •OH radical. acs.orgresearchgate.net

This abstraction reaction leads to the formation of a water molecule (HOD) and an organophosphorus radical. The transition state structures and activation barriers for this process can be calculated using high-level ab initio methods. acs.org Following its formation, the resulting radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo further reactions, leading to the formation of various oxidation products and contributing to the complex chemistry of the troposphere. researchgate.net The calculated rate constants for the initial •OH reaction are critical inputs for larger atmospheric chemistry and transport models used to assess the compound's atmospheric lifetime and environmental impact. acs.org

| Reaction Step | Equation | Theoretical Significance |

|---|---|---|

| Initiation (D-abstraction) | P(OCD3)3 + •OH → •P(OCD3)2(OCD2) + HOD | Rate-determining step; determines atmospheric lifetime. |

| Peroxy Radical Formation | •P(OCD3)2(OCD2) + O2 → P(OCD3)2(OCD2OO•) | Fast reaction; leads to further oxidation pathways. |

| Further Reactions | Peroxy Radical + NO/HO2 → Products | Leads to stable oxidation products, potentially altering atmospheric composition. |

Vi. Coordination Chemistry and Catalysis with Tri Methyl Phosphite D9 Ligands

Tri(methyl) Phosphite-d9 as a Ligand in Organometallic Chemistry

This compound serves as a versatile ligand in organometallic chemistry, analogous to its non-deuterated form. It is a pure σ-donor with moderate π-acceptor capabilities, making it a valuable component in the ligand sphere of various transition metals. The replacement of protium with deuterium (B1214612) in the methyl groups does not significantly alter its fundamental coordinating properties but provides a unique spectroscopic and kinetic handle for detailed mechanistic investigations.

The synthesis of metal complexes incorporating this compound typically follows established protocols for the corresponding non-deuterated trimethyl phosphite (B83602) complexes. These methods generally involve the reaction of a suitable metal precursor, such as a metal halide or a metal complex with labile ligands, with the deuterated phosphite ligand in an appropriate solvent.

For instance, the synthesis of a generic M[P(OCD₃)₃]ₓ complex could be represented by the following reaction:

MXₙ + x P(OCD₃)₃ → M[P(OCD₃)₃]ₓXₙ

Where M is a transition metal, X is an anionic ligand (e.g., halide), and n is the oxidation state of the metal.

Structural characterization of these deuterated complexes would rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H} NMR spectroscopy is a primary tool for characterizing phosphite complexes, providing information on the coordination environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is sensitive to the nature of the metal center and the other ligands present. In the case of deuterated complexes, the absence of ¹H-¹³P coupling from the methoxy (B1213986) groups simplifies the spectra. ²H (Deuterium) NMR spectroscopy can be used to confirm the presence and location of the deuterium labels.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to isotopic substitution. The C-D stretching and bending vibrations in this compound complexes will appear at lower frequencies compared to the C-H vibrations in the corresponding non-deuterated complexes. This isotopic shift can be a clear indicator of successful ligand incorporation.

| Technique | Expected Observations for Metal-Tri(methyl) Phosphite-d9 Complexes |

| ³¹P{¹H} NMR | A single resonance (for a single species) with a chemical shift characteristic of the metal and coordination environment. Absence of ¹H coupling from the ligand. |

| ²H NMR | A resonance corresponding to the deuterium nuclei in the -OCD₃ groups. |

| IR/Raman Spectroscopy | Characteristic C-D stretching and bending frequencies at lower wavenumbers compared to C-H vibrations. |

| X-ray Crystallography | Determination of precise molecular structure, expected to be very similar to the non-deuterated analogue. |

The substitution of hydrogen with deuterium is known to introduce subtle but measurable changes in the electronic and steric properties of a ligand, primarily through the kinetic isotope effect (KIE).

Electronic Effects: The C-D bond is slightly shorter and stronger than the C-H bond due to the lower zero-point energy of the C-D vibrator. This can lead to a small inductive effect, making the -OCD₃ group slightly more electron-donating than the -OCH₃ group. While this effect is generally small, it can influence the electron density at the phosphorus atom and, consequently, the metal center. This change in electron density can be probed by comparing the spectroscopic properties of deuterated and non-deuterated complexes, such as the CO stretching frequencies in metal carbonyl complexes containing these phosphite ligands. A slight decrease in the ν(CO) frequency would be expected for the deuterated ligand, indicating increased electron density at the metal center.

Steric Effects: The steric profile of this compound is essentially identical to that of trimethyl phosphite. The Tolman cone angle, a common measure of ligand steric bulk, is not expected to change with deuteration. However, the difference in vibrational amplitudes between C-H and C-D bonds means that the effective volume swept out by the methyl groups is slightly smaller for the deuterated ligand. This could have minor implications for the packing of ligands around a crowded metal center.

| Property | Effect of Deuteration (P(OCD₃)₃ vs. P(OCH₃)₃) | Rationale |

| Electronic Effect | Slightly more electron-donating | Shorter and stronger C-D bond leads to a small positive inductive effect. |

| Steric Effect | Negligible change in Tolman cone angle | Gross molecular geometry is unchanged. |

| Slightly smaller effective volume | Lower vibrational amplitude of C-D bonds compared to C-H bonds. |

The study of ligand exchange dynamics is crucial for understanding the reactivity of coordination complexes. The use of this compound can provide valuable insights into these processes through isotopic labeling experiments.

The rate of ligand exchange can be monitored by techniques such as NMR spectroscopy. For example, by introducing this compound to a solution of a metal complex containing non-deuterated trimethyl phosphite, the rate of exchange can be determined by following the appearance of signals corresponding to the coordinated deuterated ligand and the disappearance of signals from the coordinated non-deuterated ligand.

The kinetic isotope effect can also play a role in ligand exchange reactions. If the dissociation of the phosphite ligand is the rate-determining step, a small secondary KIE might be observed. This is because the transition state for ligand dissociation may involve changes in the vibrational frequencies of the C-H/C-D bonds.

Catalytic Applications Employing Deuterated Phosphite Ligands

The primary application of deuterated ligands like this compound in catalysis is for mechanistic studies. By tracing the fate of the deuterated ligand or by observing kinetic isotope effects, detailed information about the catalytic cycle can be obtained.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. Phosphite ligands are often employed to tune the reactivity and stability of the palladium catalyst. The use of this compound can help to elucidate the role of the ligand in key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

| Cross-Coupling Reaction | Potential Mechanistic Insight from P(OCD₃)₃ |

| Heck Reaction | Investigating the role of C-H/C-D bond activation of the ligand as a potential catalyst deactivation pathway. |

| Suzuki-Miyaura Reaction | Probing for ligand-based side reactions and quantifying the electronic effect of the deuterated ligand on the rates of oxidative addition and reductive elimination. |

| Buchwald-Hartwig Amination | Elucidating the involvement of the ligand in the proton transfer steps and its influence on the stability of key intermediates. |

In polymerization catalysis, phosphite ligands can be used to modify the properties of transition metal catalysts, influencing factors such as polymer molecular weight, branching, and stereochemistry. While specific studies on this compound in this context are not widely reported, its application would be primarily for mechanistic investigations.

For instance, in olefin polymerization catalyzed by late transition metals, chain transfer is a critical process that determines the polymer's molecular weight. If a chain transfer pathway involving the activation of a C-H bond of the phosphite ligand is proposed, using this compound would allow for the verification of this hypothesis through the observation of a kinetic isotope effect. A slower rate of chain transfer would be expected, leading to the formation of a higher molecular weight polymer.

Stereochemical Control in Catalytic Processes

The ability to control the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Chiral phosphite ligands play a pivotal role in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The incorporation of deuterium in these ligands, creating species like this compound, can offer an additional layer of control over the stereochemical outcome of a reaction.

The enantioselectivity of a catalytic reaction is often determined by subtle steric and electronic interactions between the substrate and the chiral catalyst in the transition state. Deuteration can influence these interactions in several ways. The slight difference in bond length and vibrational frequency between a C-H and a C-D bond can alter the steric profile of the ligand. While this effect is generally small, in highly sensitive catalytic systems, it can be enough to tip the balance in favor of one enantiomer over the other.

Deuterium labeling experiments are instrumental in elucidating the stereochemical pathways of catalytic reactions. By selectively replacing hydrogen with deuterium at specific positions in the substrate or the ligand, chemists can trace the fate of these atoms throughout the reaction mechanism. This provides invaluable information about the geometry of the transition state and the factors that govern enantiodiscrimination. For example, in the asymmetric hydrocyanation of 1,3-cyclohexadiene, a deuterium labeling study unambiguously showed that the reductive elimination of the substrate is the rate-determining step, which has significant implications for understanding the origin of enantioselectivity in this system. acs.org

In palladium-catalyzed asymmetric allylic alkylation, a well-established method for forming chiral molecules, the stereochemical outcome is highly dependent on the structure of the chiral phosphine (B1218219) ligand. nih.gov While direct studies on the impact of deuterated phosphite ligands in this specific reaction are not prevalent in the provided search results, the principles of stereochemical control are transferable. The precise steric and electronic tuning of the ligand is crucial for achieving high enantioselectivity. nih.gov

Furthermore, computational studies, often in conjunction with experimental data from deuterated compounds, can provide a detailed picture of the transition states leading to different stereoisomers. In a palladium-catalyzed hydrophosphorylation of styrenes, deuterium-labeling experiments and computational studies revealed that the migratory insertion is the enantio-determining step. researchgate.net This kind of detailed mechanistic understanding is crucial for the rational design of new and improved chiral ligands for stereoselective catalysis.

The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is the stereocenter, represents another important frontier in asymmetric catalysis. tcichemicals.com The synthesis and application of these ligands have demonstrated their potential to achieve excellent enantioselectivity and catalytic efficiency in various transition-metal-catalyzed reactions. tcichemicals.com While the provided information does not specifically detail the use of deuteration in these P-chirogenic systems, it stands to reason that isotopic labeling could be a valuable tool for fine-tuning their properties and probing their reaction mechanisms.

Vii. Research Applications and Future Directions of Tri Methyl Phosphite D9

Deuterium (B1214612) Labeling in Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, deuterium labeling is a powerful strategy. The use of deuterated compounds allows for the subtle modification of molecular properties without altering their fundamental chemical structure, providing valuable insights into biological processes and enhancing the therapeutic potential of drug candidates.

Investigation of Metabolic Pathways and Drug Metabolism

Stable isotope-labeled compounds, including those labeled with deuterium, are instrumental in elucidating complex metabolic pathways and understanding the disposition of drugs within biological systems. nih.govresearchgate.net The combination of stable isotope labeling with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid acquisition and interpretation of data in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov

While direct studies detailing the use of Tri(methyl) Phosphite-d9 in metabolic pathway investigations are not prevalent in publicly available research, the general principles of deuterium labeling suggest its potential utility. Deuterated compounds can serve as tracers to monitor the metabolic fate of molecules in vivo. For example, deuterium metabolic imaging (DMI) is an emerging technique for the non-invasive investigation of tissue metabolism using deuterated substrates such as [6,6'-2H2]glucose and [2H9]choline.

Application in Biomarker Discovery and Quantification

The precise and accurate quantification of biomarkers is crucial for disease diagnosis, prognosis, and monitoring therapeutic responses. Deuterated internal standards play a pivotal role in achieving this precision in analytical techniques, particularly in mass spectrometry. nih.govwikipedia.orgnih.govscribd.comgoogle.com These standards, which are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium, are added to a sample in a known quantity. scribd.com

By comparing the signal of the analyte to the signal of the deuterated internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification. wikipedia.orgscribd.com This is particularly important when dealing with complex biological matrices where matrix effects can interfere with the analysis. wikipedia.org The use of deuterated analogues as internal standards helps to mitigate these issues, ensuring the robustness and reliability of the analytical method. wikipedia.orgscribd.com

Strategies for Improving Pharmacokinetic Profiles through Deuteration

A significant application of deuterium labeling in medicinal chemistry is the strategic improvement of the pharmacokinetic profiles of drugs. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions in a drug molecule, it is possible to slow down its rate of metabolism. This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. researchgate.net

Slowing down the metabolism of a drug can lead to several therapeutic advantages, including:

Increased drug exposure and bioavailability

Longer half-life, allowing for less frequent dosing

Reduced formation of potentially toxic metabolites

More consistent therapeutic drug levels in the bloodstream

The approval of deutetrabenazine, a deuterated version of tetrabenazine, by the FDA in 2017 for the treatment of chorea associated with Huntington's disease marked a significant milestone for deuterated drugs. This success has spurred further research into the development of other deuterated pharmaceuticals with improved pharmacokinetic properties.

| Drug Candidate | Therapeutic Area | Potential Advantage of Deuteration |

| Deutetrabenazine | Huntington's Disease | Slower metabolism, reduced dosing frequency |

| Deucravacitinib | Psoriasis | Improved pharmacokinetic profile |

| Donafenib | Hepatocellular Carcinoma | Better pharmacokinetic properties, higher efficacy |

Advanced Materials Science Applications

The unique chemical properties of organophosphorus compounds make them valuable in the field of materials science. While specific research on this compound in this area is limited, the applications of its non-deuterated counterpart, trimethyl phosphite (B83602), suggest potential avenues for exploration.

Synthesis of Phosphorous-Doped Carbon Materials

Phosphorous-doped carbon materials are of interest for various applications, including catalysis and energy storage, due to their modified electronic and surface properties. While phosphoric acid is a common precursor for creating such materials, organophosphorus compounds can also serve as doping agents. Although direct evidence of this compound being used for this purpose is scarce, its non-deuterated form, trimethyl phosphite, is a well-known organophosphorus reagent. The introduction of phosphorus into a carbon matrix can create active sites and enhance the material's performance in catalytic applications.

Use in the Development of Flame Retardant Polymers

Organophosphorus compounds are widely used as flame retardants in polymers. They can act in either the gas phase or the condensed phase to interrupt the combustion cycle. Trimethyl phosphite, the non-deuterated analogue of this compound, is a known intermediate in the production of flame retardant materials. While the impact of deuteration on flame retardancy is not extensively studied, the chemical similarities suggest that this compound could potentially be used in the synthesis of deuterated flame retardants, which might offer unique properties or mechanistic insights.

Environmental Fate and Transport Studies using Isotopic Tracers

Isotopically labeled compounds are invaluable tools for tracing the movement and transformation of substances in the environment. The distinct mass of this compound allows it to be differentiated from its non-deuterated counterpart, Tri(methyl) Phosphite, using mass spectrometry. This makes it an excellent tracer for understanding the environmental fate and transport of organophosphorus compounds.

Tracking Degradation Pathways:

The primary degradation pathways for organophosphorus compounds in the environment include hydrolysis, photolysis, and microbial degradation. The rate of these reactions can be influenced by the kinetic isotope effect. For instance, if a carbon-deuterium bond is broken in the rate-determining step of a degradation reaction, the reaction will proceed more slowly for the deuterated compound. This allows researchers to pinpoint specific breakdown mechanisms.

A hypothetical study could compare the degradation rates of Tri(methyl) Phosphite and this compound under various environmental conditions. A significant difference in their degradation half-lives would indicate that the cleavage of a C-D bond is a critical step in the degradation process.

Table 1: Hypothetical Degradation Half-life of Tri(methyl) Phosphite and this compound under Different Environmental Conditions

| Condition | Tri(methyl) Phosphite Half-life (days) | This compound Half-life (days) | Inferred Rate-Determining Step |

| Hydrolysis (pH 7) | 10 | 15 | C-H/C-D bond cleavage involved |

| Photolysis (UV light) | 5 | 5 | C-H/C-D bond cleavage not involved |

| Microbial Degradation | 7 | 12 | C-H/C-D bond cleavage involved |

Sorption and Transport in Soil and Water:

This compound can be introduced into soil or water systems to simulate the transport of organophosphorus contaminants. By tracking the concentration of the deuterated compound over time and distance, scientists can model its mobility, sorption to soil particles, and potential to leach into groundwater. Because OPs are relatively soluble, they often enter surface and groundwaters. researchgate.netscilit.com

Use as an Internal Standard:

In analytical chemistry, deuterated compounds are frequently used as internal standards for the quantification of their non-deuterated analogues in environmental samples. The chemical and physical properties of this compound are very similar to those of Tri(methyl) Phosphite, meaning it will behave similarly during sample extraction and analysis. Its different mass, however, allows for precise quantification using techniques like gas chromatography-mass spectrometry (GC-MS). This approach helps to correct for any loss of the target analyte during sample preparation, leading to more accurate and reliable measurements of environmental contamination.

Emerging Research Avenues and Interdisciplinary Applications

The utility of this compound extends beyond traditional environmental science, with potential applications in a variety of interdisciplinary research areas.

Mechanistic Studies in Biochemistry:

Organophosphorus compounds are known to interact with various enzymes, most notably acetylcholinesterase. The kinetic isotope effect of deuterated organophosphorus compounds can be exploited to study the mechanisms of these interactions. For example, comparing the rate of enzyme inhibition by Tri(methyl) Phosphite and this compound can provide insights into the transition state of the phosphorylation reaction. Such studies are crucial for understanding the toxicology of organophosphorus compounds and for the development of potential antidotes.

Materials Science and Polymer Chemistry:

Organophosphorus compounds are used as flame retardants and plasticizers. The incorporation of deuterium into these molecules can subtly alter their physical properties. Research could explore how the presence of this compound in a polymer matrix affects its thermal stability, degradation profile, and material performance. The stronger C-D bonds might lead to enhanced durability under certain conditions.

Table 2: Potential Interdisciplinary Research Applications of this compound

| Research Area | Application | Rationale |

| Biochemistry/Toxicology | Elucidating enzyme inhibition mechanisms | Kinetic isotope effect can reveal the rate-determining steps of the reaction between the compound and biological targets like acetylcholinesterase. |

| Materials Science | Developing more durable polymers | The stronger C-D bonds may enhance the thermal and chemical stability of materials where it is incorporated as a flame retardant or plasticizer. |

| Analytical Chemistry | Synthesis of labeled internal standards | Provides a reliable standard for accurate quantification of Tri(methyl) Phosphite in complex environmental and biological matrices. |

| Synthetic Organic Chemistry | Mechanistic studies of organophosphorus reactions | The deuterium label can be used to track reaction pathways and intermediates in the synthesis of more complex organophosphorus compounds. |

Future Outlook:

The full potential of this compound as a research tool is still being explored. Future research will likely focus on synthesizing more complex deuterated organophosphorus compounds to probe a wider range of chemical and biological processes. As analytical techniques become more sensitive, the demand for high-purity deuterated standards for environmental and toxicological analysis will continue to grow. The interdisciplinary nature of research involving isotopically labeled compounds ensures that this compound will find applications in unforeseen areas of science and technology.

Q & A

Q. How is Tri(methyl) Phosphite-d9 synthesized, and what parameters ensure high isotopic purity?

Synthesis typically involves deuterium exchange or substitution in non-deuterated precursors. For example, deuterated methanol (CAS 811-98-3) can react with phosphorus trichloride under anhydrous conditions to yield this compound . Critical parameters include:

- Deuterated reagent purity : Use ≥99% deuterated methanol to minimize isotopic dilution.

- Reaction atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis.

- Purification : Distillation or column chromatography ensures removal of non-deuterated byproducts. Isotopic purity (>98% deuterium incorporation) is confirmed via ¹H/²H NMR and mass spectrometry .

Q. What analytical techniques confirm the isotopic purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : ²H NMR detects residual protiated methyl groups, while ³¹P NMR verifies the phosphite structure (δ ~125–130 ppm) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₃D₉O₃P, ~133.13 g/mol) and isotopic distribution .

- FT-IR : Peaks at ~1030 cm⁻¹ (P-O-C) and ~750 cm⁻¹ (P-O) validate functional groups .